2-diethoxyphosphoryl-2-fluoro-acetic Acid
Overview
Description
2-diethoxyphosphoryl-2-fluoro-acetic acid is an organic compound with the molecular formula C8H16FO5P. It is a colorless to almost colorless liquid with a density of 1.194 g/mL at 25°C . This compound is known for its unique structure, which includes both fluorine and phosphorus atoms, making it a valuable reagent in organic synthesis.
Preparation Methods
2-diethoxyphosphoryl-2-fluoro-acetic acid can be synthesized through the reaction of triethyl phosphonoacetate with a fluorinating agent such as hydrogen fluoride or boron trifluoride . The reaction conditions can be optimized based on laboratory or industrial requirements. The compound is typically stored in a cool, dry place away from oxidizing agents to maintain its stability .
Chemical Reactions Analysis
2-diethoxyphosphoryl-2-fluoro-acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can yield phosphonates.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include hydrogen fluoride, boron trifluoride, and other fluorinating agents.
Major Products: The major products formed from these reactions include phosphonic acids, phosphonates, and various substituted derivatives.
Scientific Research Applications
2-diethoxyphosphoryl-2-fluoro-acetic acid has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-diethoxyphosphoryl-2-fluoro-acetic acid involves its ability to act as a nucleophile in various chemical reactions. The presence of the fluorine atom enhances its reactivity, allowing it to participate in nucleophilic substitution and addition reactions. The compound can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
2-diethoxyphosphoryl-2-fluoro-acetic acid can be compared with other similar compounds such as:
Triethyl 2-fluoro-2-phosphonoacetate: Similar in structure but with different ester groups.
Diethylphosphonoacetic acid: Lacks the fluorine atom, resulting in different reactivity and applications.
2-(Diethoxyphosphoryl)acetic acid: Another related compound with similar uses in organic synthesis.
The uniqueness of this compound lies in its combination of fluorine and phosphorus atoms, which imparts distinct chemical properties and reactivity, making it a versatile reagent in various fields of research and industry .
Properties
IUPAC Name |
2-diethoxyphosphoryl-2-fluoroacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FO5P/c1-3-11-13(10,12-4-2)5(7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVDJXADJFNWAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(=O)O)F)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FO5P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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